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Compound of Interest

Compound Name: Uvaol diacetate

Cat. No.: B15565373 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Uvaol diacetate is a derivative of the naturally occurring pentacyclic triterpenoid, Uvaol. Uvaol

is found in various plant sources, most notably in olives (Olea europaea) and their byproducts.

[1] The diacetate form is synthesized by the acetylation of the two hydroxyl groups of Uvaol, a

modification that alters its physicochemical properties, such as polarity and solubility, which

can, in turn, influence its biological activity and formulation characteristics. Uvaol diacetate is

classified as a triterpenoid and is of interest to researchers for its potential pharmacological

applications, stemming from the known anti-inflammatory, antioxidant, and pro-apoptotic

activities of its parent compound.[1][2][3] This guide provides a detailed overview of the known

and predicted physicochemical properties of Uvaol diacetate, methodologies for their

determination, and a look into the biological pathways its parent compound modulates.

Physicochemical Properties
The physicochemical data for Uvaol diacetate are summarized below. Data for the parent

compound, Uvaol, are also included for comparison where relevant.
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Property Uvaol Diacetate Uvaol (Parent Compound)

IUPAC Name
Urs-12-ene-3β,28-diyl

diacetate
(3β)-Urs-12-ene-3,28-diol[4]

Synonyms
Compound 5 (in some

literature)
Urs-12-ene-3β,28-diol

CAS Number 157000-65-2 545-46-0

Molecular Formula C₃₄H₅₄O₄ C₃₀H₅₀O₂

Molecular Weight 526.8 g/mol 442.72 g/mol

Appearance Solid (predicted) White to Off-White Solid

Melting Point Data not available 223-225 °C

Boiling Point
Data not available (likely

decomposes)
523.7 °C (estimated)

Solubility 10 mM in DMSO

Insoluble in water; Soluble in

DMSO (3 mg/mL), slightly

soluble in Chloroform and

Ethyl Acetate.

Note: The molecular weight for Uvaol diacetate was calculated based on its molecular

formula.

Spectral Characteristics (Predicted)
While specific spectral data for Uvaol diacetate are not readily available in the cited literature,

its characteristics can be predicted based on the structure and known data for the parent Uvaol

and general principles of spectroscopy.

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a prominent C=O

stretching absorption band for the ester carbonyl groups, typically in the range of 1735-1750

cm⁻¹. The broad O-H stretching band seen in Uvaol (around 3200-3500 cm⁻¹) will be absent,

confirming the acetylation of the hydroxyl groups. Absorptions for C-H stretching (below 3000

cm⁻¹) and C-O stretching of the acetate group will also be present.
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¹H-NMR Spectroscopy: The proton NMR spectrum would be expected to show two new

sharp singlets around δ 2.0-2.1 ppm, corresponding to the six protons of the two acetyl

(CH₃CO) groups. The signals for the protons on the carbons bearing the original hydroxyl

groups (C-3 and C-28) would be shifted downfield compared to their positions in the Uvaol

spectrum, due to the deshielding effect of the adjacent carbonyl group.

¹³C-NMR Spectroscopy: The carbon NMR spectrum would feature two new signals in the

downfield region (δ 170-171 ppm) corresponding to the carbonyl carbons of the acetate

groups. The signals for the carbons at positions 3 and 28 would also be shifted downfield.

Mass Spectrometry (MS): The mass spectrum would be expected to show a molecular ion

peak [M]⁺ corresponding to the molecular weight of 526.8. Fragmentation patterns would

likely involve the loss of acetic acid moieties (CH₃COOH, 60 Da).

Experimental Protocols
Detailed methodologies for determining the key physicochemical properties of a solid organic

compound like Uvaol diacetate are provided below.

Protocol 1: Melting Point Determination (Capillary
Method)
The melting point is a critical indicator of a compound's purity. Pure crystalline solids typically

exhibit a sharp melting point range of 0.5-1.0°C.

Sample Preparation: A small amount of the dry, powdered Uvaol diacetate is placed on a

watch glass.

Capillary Loading: The open end of a thin-walled capillary tube is pressed into the powder.

The tube is then inverted and tapped gently to pack the solid into the sealed bottom, aiming

for a sample height of about 3 mm.

Apparatus Setup: The loaded capillary tube is placed into a melting point apparatus (e.g., a

Mel-Temp or similar device).

Measurement:
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A rapid heating rate is initially used to determine an approximate melting range.

The apparatus is allowed to cool. A second, fresh sample is then heated slowly, at a rate of

about 2°C per minute, as the temperature approaches the approximate melting point.

The temperature at which the first liquid appears (onset of melting) and the temperature at

which the entire solid has turned into a clear liquid (completion of melting) are recorded.

This range is the melting point.

Protocol 2: Solubility Determination
This protocol determines the qualitative or quantitative solubility of Uvaol diacetate in various

solvents.

Solvent Selection: A range of organic solvents with varying polarities should be selected

(e.g., water, ethanol, acetone, ethyl acetate, dichloromethane, hexane).

Qualitative Assessment:

Place approximately 25 mg of Uvaol diacetate into a small test tube.

Add 0.75 mL of the selected solvent in small portions, shaking vigorously after each

addition.

Observe if the solid dissolves completely. If it does, the compound is considered soluble.

Quantitative Assessment (Shake-Flask Method):

Add an excess amount of Uvaol diacetate to a vial containing a known volume of the

chosen solvent to create a saturated solution. The presence of undissolved solid is

essential.

Seal the vial and place it in a temperature-controlled shaker or water bath (e.g., at 25°C)

for an extended period (typically 24 hours) to ensure equilibrium is reached.

After equilibration, allow the undissolved solid to settle.

Carefully withdraw a known volume of the supernatant (the clear liquid above the solid).
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Filter the supernatant to remove any remaining solid particles.

The concentration of Uvaol diacetate in the filtered supernatant is then determined using

a suitable analytical method (e.g., HPLC, UV-Vis spectroscopy, or gravimetric analysis

after solvent evaporation). This concentration represents the solubility of the compound in

that solvent at the specified temperature.

Protocol 3: Spectroscopic Analysis
Spectroscopic techniques are essential for structural elucidation and confirmation.

Sample Preparation: The sample must be pure and dry. For NMR, the sample is dissolved in

a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). For IR, a solid sample can be

prepared as a KBr pellet or analyzed directly using an ATR accessory. For MS, the sample is

dissolved in a volatile solvent.

Data Acquisition:

NMR: ¹H, ¹³C, and 2D NMR (like COSY and HMBC) spectra are acquired on a high-field

NMR spectrometer. Chemical shifts are reported in ppm relative to an internal standard

like tetramethylsilane (TMS).

IR: The spectrum is recorded using an FTIR spectrometer over a standard range (e.g.,

4000-400 cm⁻¹).

MS: The sample is introduced into a mass spectrometer (e.g., via GC-MS or LC-MS) to

determine the mass-to-charge ratio of the molecular ion and its fragments.

Data Interpretation: The resulting spectra are analyzed to identify characteristic peaks and

fragmentation patterns, which are then correlated with the molecular structure.

Biological Context: Modulation of the PI3K/AKT
Signaling Pathway
While direct studies on Uvaol diacetate are limited, its parent compound, Uvaol, has been

shown to exert pro-apoptotic effects on human hepatocarcinoma cells by modulating the

PI3K/AKT signaling pathway. This pathway is a critical regulator of cell survival, proliferation,
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and apoptosis. A simplified representation of this pathway and its inhibition leading to apoptosis

is shown below.

Downstream Effectors

Growth Factor

Receptor Tyrosine
Kinase (RTK)

Binds

PI3K

Activates

AKT
(Protein Kinase B)

Activates

Bad

Inhibits
(via phosphorylation)

Uvaol / Uvaol Diacetate
(Predicted)

Down-regulates

Bcl-2
(Anti-apoptotic)

Inhibits

Apoptosis
(Cell Death)

Inhibits
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Uvaol's influence on the PI3K/AKT apoptosis pathway.

In this pathway, the activation of PI3K and subsequently AKT promotes cell survival by

phosphorylating and inactivating pro-apoptotic proteins like Bad. This allows anti-apoptotic

proteins like Bcl-2 to function, thereby preventing cell death. Studies on Uvaol suggest it can

down-regulate this pathway, leading to an increase in apoptosis in cancer cells, an effect that

may be shared by its diacetate derivative.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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